2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

Übersicht

Beschreibung

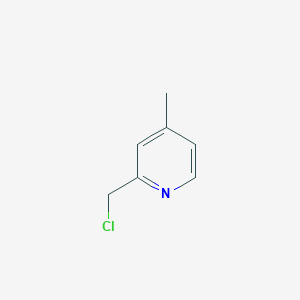

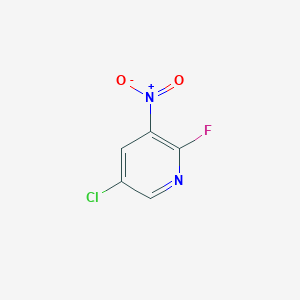

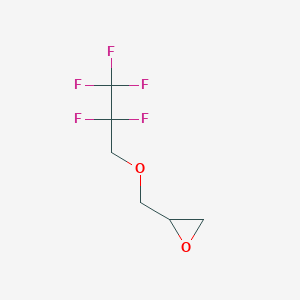

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a chemical compound with the molecular formula C6H7F5O2 . It has an average mass of 206.111 Da and a monoisotopic mass of 206.036621 Da .

Synthesis Analysis

Polypentafluoropropane glycidyl ether (PPFEE), a new random block hydroxyl-terminated polyfluoroether, was synthesized successfully by cationic ring-opening polymerization of 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane .Molecular Structure Analysis

The molecular structure of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane was confirmed by Fourier transform infrared spectroscopy, nuclear magnetic resonance spectrometry, and gel permeation chromatography .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 138.0±40.0 °C at 760 mmHg, and a vapour pressure of 8.5±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.0±3.0 kJ/mol and a flash point of 43.1±23.2 °C .Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

- Specific Scientific Field: Polymer Science

- Summary of the Application: 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is used in the synthesis of a new random block hydroxyl-terminated polyfluoroether, known as polypentafluoropropane glycidyl ether (PPFEE). This polymer has potential applications in the creation of polyurethane elastomers with fluorine in their side chains .

- Methods of Application or Experimental Procedures: The PPFEE was synthesized through cationic ring-opening polymerization of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane. The PPFEE-based polyurethane elastomers were prepared using PPFEE as soft segments, polyisocyanate polyaryl polymethylene isocyanate as hard segments, and dibutyltin dilaurate as catalysts under different curing conditions .

- Results or Outcomes: The PPFEE-based polyurethane elastomer cured with 20 wt% PAPI at the curing temperature of 50 °C displayed the maximum tensile elongation of 2.26 MPa with an elongation at break of nearly 150%. The increased contents of PAPI can effectively strengthen the tensile strength, and the maximum tensile elongation was 3.04 MPa with an elongation at break of nearly 90% when the content of PAPI was 26 wt% .

- Medical Research: This compound has been investigated for its role in drug development and clinical trials.

- Environmental Research: It could potentially be used in studies related to environmental science.

- Industrial Research: This compound might have applications in various industrial processes.

- Medical Research: This compound has been investigated for its role in drug development and clinical trials.

- Environmental Research: It could potentially be used in studies related to environmental science.

- Industrial Research: This compound might have applications in various industrial processes.

Zukünftige Richtungen

The PPFEE-based polyurethane elastomers featuring fluorine in their side chains exhibited excellent resistance to thermal decomposition and a sharp weight loss temperature at around 371 °C . All the results demonstrated that the PPFEE may be a potential polymeric binder as one of the ingredients applied to future propellant formulations .

Eigenschaften

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-12-1-4-2-13-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNQISXTOWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476261 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane | |

CAS RN |

706-89-8 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)

![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)

![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)